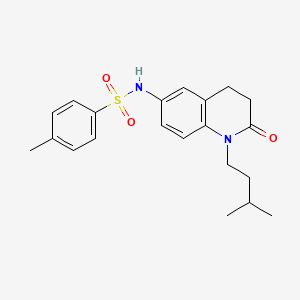
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, also known as IBR-002, is a chemical compound that has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Study: A study by Vanparia et al. (2010) discusses the synthesis of a related compound, HQMABS, and its antimicrobial activity. This compound was found to have significantly higher antimicrobial activity compared to its parent compounds against various bacterial strains and fungal spores (Vanparia et al., 2010).
Enzyme Inhibition
- Protein Kinase Inhibitors: Hidaka et al. (1984) report on isoquinolinesulfonamides, which exhibit potent inhibition of protein kinases, including cyclic nucleotide-dependent and protein kinase C. These findings suggest potential applications in regulating protein kinase activity (Hidaka et al., 1984).
Interaction with Carbonic Anhydrase
- Interaction with Human Carbonic Anhydrases: Mader et al. (2011) explore the structural basis for the interaction between carbonic anhydrase and isoquinolinesulfonamides. This research is crucial for designing selective inhibitors for various isoforms of carbonic anhydrase (Mader et al., 2011).
Chemical Synthesis and Applications
- Cyanation of C-H Bonds: Chaitanya et al. (2013) describe the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This method facilitated the synthesis of various benzonitrile derivatives, indicating its utility in organic synthesis (Chaitanya et al., 2013).
Fluorescent Complexes and Spectroscopy
- Fluorophore Studies: Kimber et al. (2003) discuss the synthesis of compounds related to Zinquin ester, a fluorophore for Zn(II). These compounds exhibited shifts in ultraviolet/visible spectra upon addition of Zn(II), highlighting their potential in spectroscopic studies (Kimber et al., 2003).
Neurological Research
- Neurite Outgrowth Inhibition: Chijiwa et al. (1990) investigated a novel isoquinolinesulfonamide, H-89, for its role in inhibiting neurite outgrowth in PC12 cells, mediated by cyclic AMP-dependent protein kinase inhibition. This study has implications for understanding neural differentiation and development (Chijiwa et al., 1990).
DNA Interaction and In Vitro Studies
- DNA Interaction and Antimicrobial Analysis: Kharwar and Dixit (2021) synthesized 8HQMBS and its metal complexes, investigating their in vitro antimicrobial activity and interaction with DNA. This study provides insights into the therapeutic potential of such compounds (Kharwar & Dixit, 2021).
Dopamine Regulation
- Inhibition of Ca2+/Calmodulin Dependent Protein Kinase II: Sumi et al. (1991) discuss KN-93, an inhibitor of Ca2+/calmodulin-dependent protein kinase II, and its impact on dopamine levels in PC12h cells. This research provides insight into the regulation of dopamine, a key neurotransmitter (Sumi et al., 1991).
Mecanismo De Acción
Target of Action
The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .
Mode of Action
Sulfonamides are generally known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . They mimic the structure of the substrate (para-aminobenzoic acid) and bind to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are essential for DNA replication. This leads to the inhibition of bacterial growth .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis leads to a halt in bacterial growth, making sulfonamides bacteriostatic rather than bactericidal .
Propiedades
IUPAC Name |
4-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15(2)12-13-23-20-10-7-18(14-17(20)6-11-21(23)24)22-27(25,26)19-8-4-16(3)5-9-19/h4-5,7-10,14-15,22H,6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPXVULXZUAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

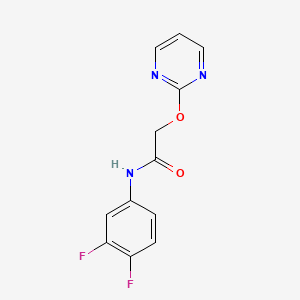

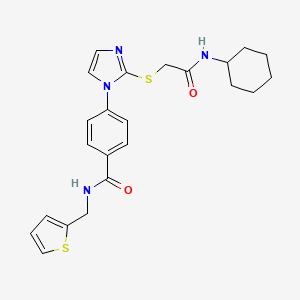
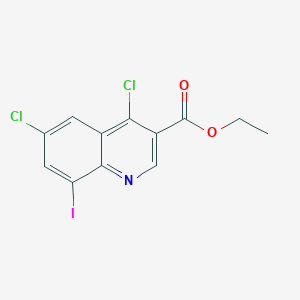

![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)
![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)
![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)
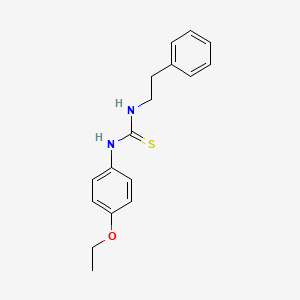

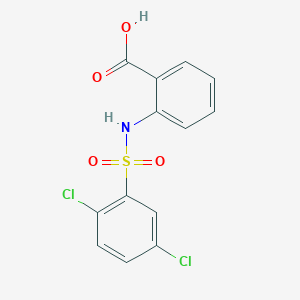

![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)